Lipophilicity vs. In-Class Analogs
This compound's predicted logP is calculated to be 5.7376 and its logD is 5.6346 . These values are substantially higher than those of a simpler N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide analog (C11H17N3OS, MW 239.34) , which lacks the phenoxy substituent. The elevated lipophilicity, driven by the 2,4-dichlorophenoxy group, strongly influences the compound's ability to penetrate biological membranes, a critical parameter for both pharmaceutical bioavailability and agrochemical uptake in target organisms.
| Evidence Dimension | Predicted LogP |
|---|---|
| Target Compound Data | logP = 5.7376; logD = 5.6346 |
| Comparator Or Baseline | N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide (without phenoxy group) does not have a published logP for direct comparison, but its lower molecular weight and lack of a large hydrophobic group imply a significantly lower logP. |
| Quantified Difference | Not directly quantified, but a clear structural determinant for high lipophilicity is present. |
| Conditions | Computational prediction (ChemDiv product page). |
Why This Matters
For procurement, a high logP signifies a distinct property space that is not met by common, less lipophilic thiadiazoles, making it a targeted choice for lipophilic binding site models or penetration-dependent assays.
